molecular formula C13H10NO3P B141012 2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 143000-14-0

2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No. B141012
M. Wt: 259.2 g/mol
InChI Key: PJGVPJYOAJGEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, commonly known as PAP-O, is a phosphorin oxide compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.

Mechanism Of Action

The mechanism of action of PAP-O in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that PAP-O may inhibit the activity of certain enzymes involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

PAP-O has been shown to exhibit cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. It has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using PAP-O in lab experiments is its high stability and solubility in various solvents. However, its high cost and limited availability may pose a limitation for some researchers.

Future Directions

There are several future directions for research on PAP-O. One potential area of study is the development of PAP-O-based fluorescent probes for detecting metal ions in biological systems. Additionally, further investigation into the mechanism of action of PAP-O in inducing apoptosis in cancer cells may lead to the development of more effective anticancer therapies. Finally, the synthesis of PAP-O derivatives with improved properties may lead to the development of new materials and catalysts.

Synthesis Methods

PAP-O can be synthesized through several methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and phenyl isocyanate, or the reaction of 2-aminophenol with triphenylphosphine, carbon dioxide, and phenyl isocyanate. These methods have been optimized to obtain high yields and purity of PAP-O.

Scientific Research Applications

PAP-O has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, PAP-O has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

143000-14-0

Product Name

2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Molecular Formula

C13H10NO3P

Molecular Weight

259.2 g/mol

IUPAC Name

2-oxo-2-phenyl-3H-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)17-18(16,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,16)

InChI Key

PJGVPJYOAJGEDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2

synonyms

9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-tr ien-7-one

Origin of Product

United States

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